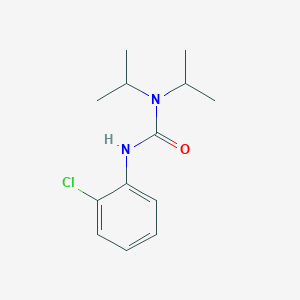
N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide is a complex organic compound characterized by the presence of a chloro-nitrophenyl group and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide typically involves the reaction of 2-chloro-4-nitroaniline with furfural in the presence of a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-(2-Amino-4-nitrophenyl)-3-(2-furyl)-2-propenamide.
Substitution: this compound derivatives with various substituents.
Applications De Recherche Scientifique
N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{(1E)-[5-(2-Chloro-4-nitrophenyl)-2-furyl]methylene}morpholin-4-amine
- 2-[(5-{2-Chloro-4-nitrophenyl}-2-furyl)methylene]malononitrile
Uniqueness
N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring and chloro-nitrophenyl group make it a versatile compound for various applications.
Propriétés
Numéro CAS |
853349-20-9 |
|---|---|
Formule moléculaire |
C13H9ClN2O4 |
Poids moléculaire |
292.67 g/mol |
Nom IUPAC |
(E)-N-(2-chloro-4-nitrophenyl)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C13H9ClN2O4/c14-11-8-9(16(18)19)3-5-12(11)15-13(17)6-4-10-2-1-7-20-10/h1-8H,(H,15,17)/b6-4+ |
Clé InChI |
CSQGTADKDKYJBO-GQCTYLIASA-N |
SMILES isomérique |
C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
SMILES canonique |
C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


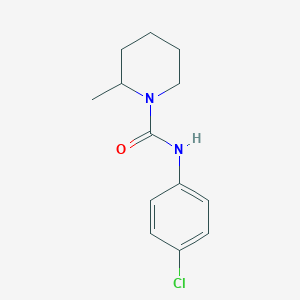
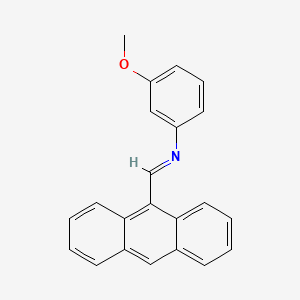
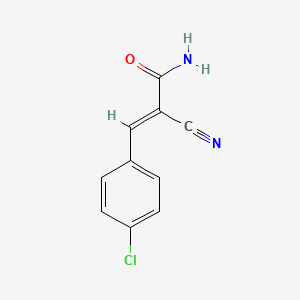
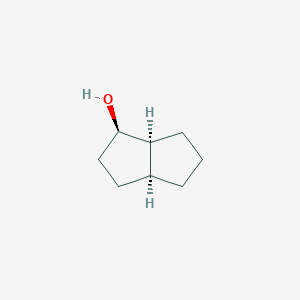
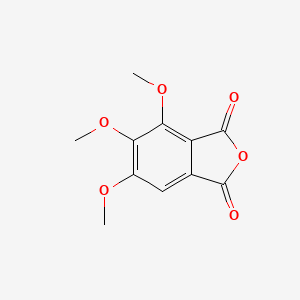
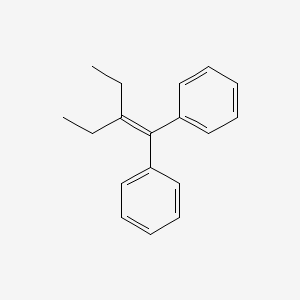




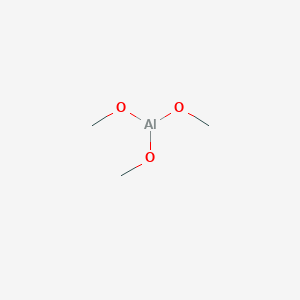
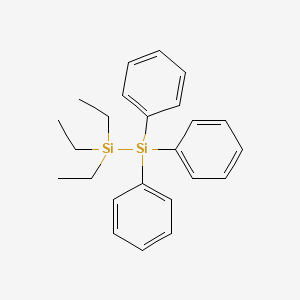
![2'-(Allyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B11948072.png)
